N1-(4-甲氧基苯乙基)-N2-甲基吲哚-1,2-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and biological activities. The first paper describes the synthesis and crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, which exhibits inhibition of cancer cell proliferation . The second paper discusses 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, another compound with antiproliferative activity against cancer cell lines . Both compounds share the presence of a morpholino group and a substituted phenyl group, which are common features in medicinal chemistry for enhancing drug-like properties.

Synthesis Analysis

The synthesis of the compounds in the provided papers involves multi-step organic reactions starting from 2,6-difluorobenzonitrile. The process includes amination with morpholine followed by cyclization with hydrazine hydrate to form the indazole core . The final step is a condensation reaction to introduce the respective carboxamide functionalities. These synthetic routes are typical for constructing complex molecules with potential biological activities and could be analogous to the synthesis of "N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide," although the exact details would differ due to the unique structure of the target compound.

Molecular Structure Analysis

The crystal structures of the compounds in the papers were determined, revealing that they belong to the monoclinic system with specific space groups . The molecular structures are characterized by the presence of an indazole core, which is a common scaffold in drug discovery due to its favorable interactions with biological targets. The substituents on the phenyl rings and the morpholino group are likely to influence the binding affinity and selectivity of the compounds towards their targets.

Chemical Reactions Analysis

The compounds discussed in the papers are synthesized through reactions that are well-established in organic chemistry, such as amination, cyclization, and condensation . These reactions are versatile and can be used to introduce a variety of functional groups, allowing for the fine-tuning of the compounds' physical, chemical, and biological properties. The chemical reactivity of the indazole core and the carboxamide group is also significant, as they can participate in further chemical transformations or form interactions with biological macromolecules.

Physical and Chemical Properties Analysis

While the papers do not provide extensive data on the physical and chemical properties of the compounds, it can be inferred that the presence of the morpholino group and the substituted phenyl ring would affect the compounds' solubility, stability, and overall drug-likeness . The molecular weight, polarity, and potential for hydrogen bonding are important factors that would influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. The crystallographic data provides insight into the solid-state properties, which are relevant for the formulation and delivery of the compounds as potential therapeutic agents.

科学研究应用

合成和表征

N1-(4-甲氧基苯乙基)-N2-甲基吲哚-1,2-二甲酰胺与异吲哚的化学家族有关,由于其独特的化学性质和在不同领域的潜在应用,异吲哚一直是各种合成和表征研究的主题。例如,Clemens 和 Kreher (1993) 的研究深入探讨了异吲哚和异吲哚啉的化学,展示了从 3-芳基异吲哚-1-酮通过高效且经济的合成生成、表征和分离 1-甲氧基-2-甲基-3-芳基-2H-异吲哚。该合成利用了环状碳酰胺基团的双重反应性,突出了与 N1-(4-甲氧基苯乙基)-N2-甲基吲哚-1,2-二甲酰胺的合成和研究相关的过程 (Clemens 和 Kreher,1993)。

药物化学应用

在药物化学领域,Abu-Hashem、Al-Hussain 和 Zaki (2020) 的研究展示了从维斯纳吉酮和凯林酮衍生出的新化合物的合成,表明 N1-(4-甲氧基苯乙基)-N2-甲基吲哚-1,2-二甲酰胺类似物有可能作为开发抗炎和镇痛剂的支架。他们的工作展示了创造具有显着生物活性的各种杂环化合物的可能性,提出了一种可用于探索 N1-(4-甲氧基苯乙基)-N2-甲基吲哚-1,2-二甲酰胺衍生物治疗用途的方法 (Abu-Hashem、Al-Hussain 和 Zaki,2020)。

光裂解和荧光研究

Papageorgiou 和 Corrie (2000) 对羧酸的光敏前体的研究探讨了给电子取代基(如甲氧基)对光解效率的影响。这项研究为 N1-(4-甲氧基苯乙基)-N2-甲基吲哚-1,2-二甲酰胺在药物递送系统中用于受控释放机制的光敏基团的开发中的潜在应用提供了见解 (Papageorgiou 和 Corrie,2000)。

作用机制

安全和危害

未来方向

属性

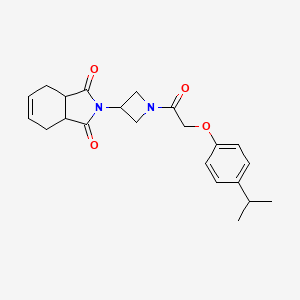

IUPAC Name |

1-N-[2-(4-methoxyphenyl)ethyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-21-19(24)18-13-15-5-3-4-6-17(15)23(18)20(25)22-12-11-14-7-9-16(26-2)10-8-14/h3-10,18H,11-13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWMKHYOBBVWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)

![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)

![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)